molecular formula C19H19N5O B13878249 2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline

2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline

Cat. No.: B13878249
M. Wt: 333.4 g/mol
InChI Key: YMKPOCLOOXWTOT-UHFFFAOYSA-N
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Description

2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure with azetidine and pyrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[3-[3-(azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C19H19N5O/c1-2-5-16-14(4-1)6-7-17(22-16)24-12-15(13-24)25-19-18(20-8-9-21-19)23-10-3-11-23/h1-2,4-9,15H,3,10-13H2

InChI Key

YMKPOCLOOXWTOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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